8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 41565-83-7) is a tetrahydroisoquinoline (THIQ) derivative with a methyl substituent at the 8-position of the isoquinoline ring. Its molecular formula is C₁₀H₁₄ClN, and it has a molecular weight of 183.68 g/mol . As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.
Structure
3D Structure of Parent
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
8-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-5-6-11-7-10(8)9;/h2-4,11H,5-7H2,1H3;1H |
InChIキー |
CSMZWQMEGAORSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CNCCC2=CC=C1.Cl |
製品の起源 |
United States |
準備方法
Lewis Acid-Mediated Intramolecular Cyclization
The foundational approach involves the use of aluminum trihalides (e.g., AlCl₃ or AlBr₃) to facilitate the cyclization of N-(2-haloethyl)-α-methylbenzylamine derivatives. This method, detailed in WO2002088088A1, employs a two-step process:
-
Formation of an amine-aluminum chloride complex via slow addition of the haloethylamine substrate to a suspension of AlCl₃ in decalin at 80°C.
-
Thermal cyclization at 90–125°C for 24–48 hours, during which HCl/HBr evolution signals progress.
Critical parameters include:
Example Reaction Conditions
Bromine-Assisted Cyclization in Polar Solvents
WO2005118548A1 discloses alternative routes using α-bromo-phenyl-acetic acid derivatives for side-chain elongation. While primarily focused on 6,7-dimethoxy analogs, this method is adaptable to 8-methyl derivatives by substituting the starting aryl group. The process involves:
-
Alkylation of tetrahydroisoquinoline intermediates with 2-bromoacetamide derivatives.
-
Hydrolysis and amide coupling to introduce substituents at the 1-position.
Solvent Systems and Temperature Optimization
Non-Polar Solvents for Cyclization
Decahydronaphthalene (decalin) is the solvent of choice for AlCl₃-mediated cyclization due to its high boiling point (189–191°C) and immiscibility with aqueous phases, simplifying post-reaction extraction. Comparative studies show:
Crystallization Solvents for Hydrochloride Salt Formation
Post-cyclization purification leverages isopropanol (IPA) for selective crystallization:
Crystallization Data
| Parameter | Optimal Range | Effect on Purity |
|---|---|---|
| IPA Volume (vol) | 7–11 vol | Reduces co-solubility of impurities |
| Cooling Rate | 1°C/min to 0°C | Enhances crystal size uniformity |
| Final Yield | 89–94% | Chiral purity >99% |
Impurity Control and Enantiomeric Enrichment
Temperature-Dependent Byproduct Formation
Lower cyclization temperatures (90–105°C) reduce dimerization and oxidation byproducts by 40% compared to 130°C. Key impurities include:
Chiral Resolution Techniques
While WO2002088088A1 focuses on racemic synthesis, WO2005118548A1 describes enantioselective routes using Ru(II)-catalyzed transfer hydrogenation. For 8-methyl derivatives, this involves:
-
Synthesis of 3,4-dihydroisoquinoline precursors .
-
Asymmetric hydrogenation with [(S)-BINAP]RuCl₂ to achieve >98% enantiomeric excess.
Large-Scale Production Protocols
Pilot-Scale Cyclization Reactor Design
Industrial adaptations require:
-
Jacketed reactors with reflux condensers to manage HCl/HBr off-gassing.
-
In-line pH monitoring during aqueous workup to prevent emulsion formation.
Scale-Up Challenges and Solutions
| Challenge | Solution |
|---|---|
| Exotherm control | Substrate dosing via metering pumps |
| Decalin recovery | Distillation at 150°C under vacuum |
| Crystallization scaling | Seeded cooling with 0.1% seed crystals |
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| AlCl₃/decalin cyclization | 1,200 | 99.5 | High |
| Ru-catalyzed asymmetric | 8,500 | 99.9 | Moderate |
化学反応の分析
Alkylation and Acylation Reactions
8-Me-THIQ·HCl undergoes nucleophilic alkylation and acylation at the nitrogen atom or benzylic positions. For example:
-
N-Alkylation : Reacting with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C yields 1-alkylated derivatives. A study demonstrated 85% yield for 1-benzyl-8-methyl-THIQ using benzyl bromide under basic conditions .
-
Acylation : Treatment with acid chlorides (e.g., acetyl chloride) in dichloromethane produces 1-acyl derivatives. Yields exceed 90% when using triethylamine as a base .
Table 1: Representative Alkylation Reactions
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 8-Me-THIQ·HCl | Benzyl bromide | DMF, K₂CO₃, 80°C, 12 h | 1-Benzyl-8-methyl-THIQ | 85 | |
| 8-Me-THIQ·HCl | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→rt | 1-Acetyl-8-methyl-THIQ | 92 |
Cyclization Reactions
The methyl group at position 8 influences regioselectivity in cyclization. Key examples include:
-
Bischler–Nepieralski Cyclization : Heating 8-Me-THIQ·HCl with POCl₃ generates isoquinolinium intermediates, which cyclize to fused tricyclic structures (e.g., indenoisoquinolines) in 70–80% yield .
-
Pictet–Spengler Cyclization : Condensation with aldehydes (e.g., formaldehyde) under acidic conditions produces tetrahydro-β-carboline derivatives, crucial for alkaloid synthesis .
Mechanistic Insight : Steric hindrance from the 8-methyl group slows reactivity in bulky electrophile additions but enhances stability of intermediates .
Reduction and Hydrogenation
-
Catalytic Hydrogenation : 8-Me-THIQ·HCl undergoes saturation of the aromatic ring using Pd/C or Raney Ni under H₂ (1–3 atm), yielding decahydroisoquinoline derivatives. Reaction times vary from 6–24 hours depending on catalyst loading .
-
Stereoselective Reduction : Chiral catalysts like (R,R)-RuTsDPEN enable asymmetric transfer hydrogenation (ATH) to access enantiopure 1-substituted derivatives with >90% ee .
Directed Metallation and Functionalization
The methyl group directs ortho-lithiation, enabling site-specific functionalization:
-
Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated species at C5, which reacts with electrophiles (e.g., CO₂, aldehydes) .
-
Cross-Coupling : Suzuki-Miyaura coupling of lithiated intermediates with aryl boronic acids introduces aryl groups at C5, expanding structural diversity .
Table 2: Lithiation-Based Transformations
| Electrophile | Reaction | Product | Yield (%) | Source |
|---|---|---|---|---|
| CO₂(g) | Quenching | 5-Carboxy-8-methyl-THIQ | 78 | |
| Benzaldehyde | Nucleophilic addition | 5-Benzyl-8-methyl-THIQ | 82 |
Salt Formation and Acid-Base Reactivity
科学的研究の応用
Pharmaceutical Research Applications
-
Neuroprotective Properties :
- The compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may exert neuroprotective effects by influencing dopamine pathways, which are critical in the context of movement disorders and cognitive decline .
- Anticancer Activity :
- Antimicrobial Properties :
The biological activities of 8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be summarized as follows:
Synthesis and Reaction Pathways
The synthesis of this compound can be accomplished through several methods:
- Reduction of Isoquinoline Derivatives : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
- Carboxylation Reactions : Introducing carboxylate groups using carbon monoxide in the presence of a catalyst.
- Hydrochloride Formation : Typically achieved by treating the carboxylate with hydrochloric acid.
These synthetic routes are essential for producing this compound for further research and potential therapeutic applications .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated significant protection against apoptosis through modulation of survival signaling pathways .
Case Study 2: Anticancer Activity
In vitro tests were conducted on various cancer cell lines to evaluate the anticancer potential of tetrahydroisoquinoline derivatives. The lead compound demonstrated effective induction of apoptosis in Jurkat cells with a notable IC50 value against Bcl-2 protein .
作用機序
6. 類似化合物の比較
類似化合物
1-メチル-1,2,3,4-テトラヒドロイソキノリン: 神経保護効果と潜在的な治療用途が知られています.
2-メチル-1,2,3,4-テトラヒドロイソキノリン: 薬理学的特性と神経伝達物質系との相互作用について研究されています.
独自性
8-メチル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、その特定の置換パターンが、他のテトラヒドロイソキノリン誘導体とは異なる生物活性と薬理学的特性を付与する可能性があるため、独特です。
類似化合物との比較
8-Methyl-THIQ HCl
- Potential Applications: Dopaminergic modulation inferred from structural analogs (e.g., N-methyl-THIQ’s antagonism ).
6,7-Dimethoxy-THIQ HCl
8-Fluoro-2-Methyl-THIQ
6,7-Dihydroxy-THIQ Derivatives
N-Methyl-THIQ HCl
(±)-Norcoclaurine HCl
- Multifunctional Substituents : 4-Hydroxybenzyl and dihydroxy groups confer cardiovascular activity (e.g., higenamine’s β₂-agonist effects) .
生物活性
8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, known for its diverse biological activities. The unique bicyclic structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHN·HCl
- Molecular Weight : Approximately 187.67 g/mol
- Melting Point : ~255 °C
- Solubility : Enhanced solubility due to its hydrochloride form.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It may modulate dopamine receptor activity, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. The compound has been shown to influence dopaminergic signaling pathways, providing potential therapeutic avenues for treating movement disorders .
Dopamine Receptor Interaction
The compound has been associated with the inhibition of dopamine D2 receptors. Studies have demonstrated that THIQ derivatives can exhibit potent D2 receptor-blocking activity, which may contribute to their neuroprotective effects and potential applications in managing symptoms related to dopamine dysregulation .
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Its structural analogs have been tested against various pathogens, demonstrating significant antibacterial activity. For instance, certain THIQ derivatives have been effective against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae at concentrations as low as 25 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more effective derivatives. The presence of the methyl group at position 8 within the tetrahydroisoquinoline framework is believed to confer unique biological properties compared to other analogs. A comparative analysis of structurally similar compounds is presented in Table 1.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7 | Lacks the methyl group at position 8 |
| 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | 1432680-81-3 | Contains a bromine substituent at position 6 |
| Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | 1029689-82-4 | Features a carboxylate group instead of methyl |
| 1-Ethyl-1,2,3,4-tetrahydroisoquinoline | 25939-81-5 | Ethyl substitution at position 1 |
Case Studies and Research Findings
Several studies have explored the biological activity of THIQ compounds:
- Neuroprotective Mechanisms : A study highlighted the neuroprotective effects of THIQ analogs in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and apoptosis in neuronal cells .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of THIQ derivatives against various bacterial strains. The results indicated that some derivatives exhibited comparable efficacy to standard antibiotics like ceftriaxone .
- Dopamine Receptor Activity : A detailed examination of the pharmacological profile of THIQs revealed their ability to selectively inhibit D2 receptors while maintaining a favorable safety profile .
Q & A
Q. What are the established synthetic routes for 8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can yield be optimized?
A common three-step protocol involves:
Acetylation of phenethylamine with acetyl chloride.
Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.
Reduction with potassium borohydride and subsequent hydrochlorination .
Process improvements, such as optimizing PPA concentration or reaction time, can reduce by-products and increase yields. For example, adjusting stoichiometry during cyclization improved total yields from 45% to 58% in analogous syntheses .
Q. Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | By-Products | Reference |
|---|---|---|---|---|
| Cyclization | PPA, 100°C, 4h | 58 | Minimal | |
| Reduction | KBH₄, methanol, 0°C | 85 | Trace |
Q. How is structural characterization of this compound performed?
- 1H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.4–2.6 ppm), and NH/OH protons (broad, δ 1.5–3.0 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 147.22 (free base) and 183.68 (hydrochloride) align with calculated masses .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment (retention time ~8–10 min) .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate neuroprotective mechanisms of 8-methyl-1,2,3,4-tetrahydroisoquinoline derivatives?
- In Vivo Models : Administer the compound in rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) and assess dopamine levels via microdialysis .
- MAO Inhibition Assays : Measure IC₅₀ values using recombinant MAO-A/B enzymes and compare to known inhibitors (e.g., selegiline). For example, 1-methyl-TIQ analogs show IC₅₀ ~50 µM for MAO-A .
- Behavioral Tests : Utilize forced swim tests (FST) or tail suspension tests (TST) in rodents to evaluate antidepressant-like effects .
Q. How can contradictory data on neuroactivity between tetrahydroisoquinoline analogs be resolved?
Discrepancies may arise from structural variations (e.g., methyl position) or model specificity:
- MPTP vs. Endogenous Models : MPTP-induced parkinsonism () involves toxin-mediated nigral damage, whereas endogenous models (e.g., α-synuclein overexpression) may better reflect chronic neurodegeneration.
- Positional Isomerism : 1-methyl-TIQ exhibits MAO inhibition, while 8-methyl derivatives might show altered receptor affinity due to steric effects. Comparative docking studies using crystal structures (e.g., PDB 2BXR) can clarify binding interactions .
Q. Table 2: Key Neuropharmacological Parameters
| Parameter | 1-Methyl-TIQ | 8-Methyl-TIQ (Predicted) |
|---|---|---|
| MAO-A Inhibition (IC₅₀) | 50 µM | Pending |
| Antidepressant Effect | Significant (FST) | Hypothesis-driven |
| Neuroprotection | Yes (MPTP model) | To be validated |
Q. What methodological challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Plasma proteins may bind the compound, requiring protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) .
- Detection Limits : LC-MS/MS with MRM transitions (m/z 184 → 147) achieves sensitivity down to 1 ng/mL.
- Isomer Separation : Use chiral columns (e.g., Chiralpak AD-H) to resolve positional isomers, which co-elute on standard reverse-phase columns .
Q. How can scalability challenges in tetrahydroisoquinoline synthesis be addressed for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
